GABAA Receptor Potentiation: Head-to-Head Comparison of Igaba Enhancement vs. In-Class Triterpene Glycosides
In a bioactivity-guided isolation from Actaea racemosa, 23-O-Acetylshengmanol xyloside (Ac-SM) demonstrated markedly superior efficacy in enhancing GABA-induced chloride currents (IGABA) through α1β2γ2S GABAA receptors compared to several co-occurring triterpene glycosides. At an equimolar concentration of 100 µM, Ac-SM enhanced IGABA by 1692 ± 201%, a potency significantly greater than that of actein (256 ± 40% to 378 ± 64%), cimigenol-3-O-β-D-xylopyranoside, and 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside in the same assay .
| Evidence Dimension | Potentiation of GABA-induced chloride current (IGABA) at α1β2γ2S GABAA receptors |
|---|---|
| Target Compound Data | 1692 ± 201% |
| Comparator Or Baseline | Actein (range: 256 ± 40% – 378 ± 64%) / Cimigenol-3-O-β-D-xylopyranoside / 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside |
| Quantified Difference | Approximately 4.5- to 6.6-fold higher potentiation |
| Conditions | Xenopus laevis oocytes expressing α1β2γ2S GABAA receptors, two-microelectrode voltage clamp, GABA EC3-8, compound concentration at 100 µM. |
Why This Matters
This >1600% potentiation makes 23-O-Acetyl shengmanol xyloside an exceptional candidate for neuroscience studies of GABAergic neurotransmission, where high efficacy is required to probe receptor function or to serve as a positive control in drug discovery screens.
